molecular formula C10H11FN2O2 B12670651 5-Fluoro-1,3-dihydro-1-(3-hydroxypropyl)-2H-benzimidazol-2-one CAS No. 83846-79-1

5-Fluoro-1,3-dihydro-1-(3-hydroxypropyl)-2H-benzimidazol-2-one

Cat. No.: B12670651
CAS No.: 83846-79-1
M. Wt: 210.20 g/mol
InChI Key: IVGODYPSWUHEOM-UHFFFAOYSA-N
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Description

5-Fluoro-1,3-dihydro-1-(3-hydroxypropyl)-2H-benzimidazol-2-one is a synthetic organic compound that belongs to the benzimidazole family This compound is characterized by the presence of a fluorine atom at the 5-position, a hydroxypropyl group at the 1-position, and a benzimidazol-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1,3-dihydro-1-(3-hydroxypropyl)-2H-benzimidazol-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-nitroaniline and 3-chloropropanol.

    Reduction: The nitro group of 5-fluoro-2-nitroaniline is reduced to an amine using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Cyclization: The resulting 5-fluoro-2-aminobenzene is then subjected to cyclization with 3-chloropropanol under basic conditions (e.g., sodium hydroxide) to form the benzimidazole ring.

    Hydrolysis: The final step involves hydrolysis of the intermediate product to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1,3-dihydro-1-(3-hydroxypropyl)-2H-benzimidazol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to remove the fluorine atom, resulting in a non-fluorinated benzimidazole derivative.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide).

Major Products

    Oxidation: 5-Fluoro-1,3-dihydro-1-(3-oxopropyl)-2H-benzimidazol-2-one.

    Reduction: 1-(3-Hydroxypropyl)-1,3-dihydro-2H-benzimidazol-2-one.

    Substitution: 5-Amino-1,3-dihydro-1-(3-hydroxypropyl)-2H-benzimidazol-2-one.

Scientific Research Applications

5-Fluoro-1,3-dihydro-1-(3-hydroxypropyl)-2H-benzimidazol-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-1,3-dihydro-1-(3-hydroxypropyl)-2H-benzimidazol-2-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The hydroxypropyl group may also contribute to the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-1,3-dihydro-2H-benzimidazol-2-one: Lacks the hydroxypropyl group, resulting in different chemical properties and biological activities.

    1,3-Dihydro-1-(3-hydroxypropyl)-2H-benzimidazol-2-one: Lacks the fluorine atom, leading to reduced binding affinity to certain molecular targets.

    5-Chloro-1,3-dihydro-1-(3-hydroxypropyl)-2H-benzimidazol-2-one: Substitution of fluorine with chlorine alters the compound’s reactivity and biological effects.

Uniqueness

5-Fluoro-1,3-dihydro-1-(3-hydroxypropyl)-2H-benzimidazol-2-one is unique due to the presence of both the fluorine atom and the hydroxypropyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

83846-79-1

Molecular Formula

C10H11FN2O2

Molecular Weight

210.20 g/mol

IUPAC Name

6-fluoro-3-(3-hydroxypropyl)-1H-benzimidazol-2-one

InChI

InChI=1S/C10H11FN2O2/c11-7-2-3-9-8(6-7)12-10(15)13(9)4-1-5-14/h2-3,6,14H,1,4-5H2,(H,12,15)

InChI Key

IVGODYPSWUHEOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)NC(=O)N2CCCO

Origin of Product

United States

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